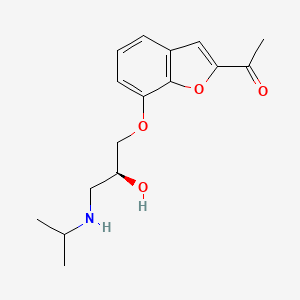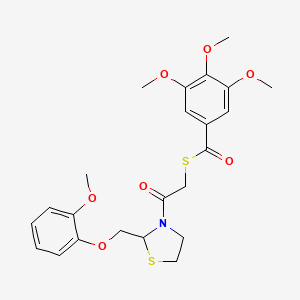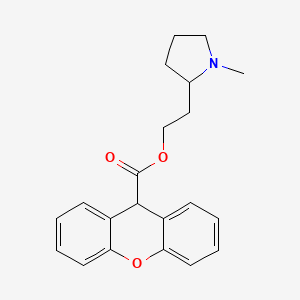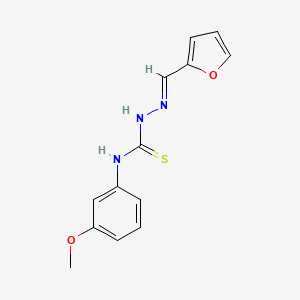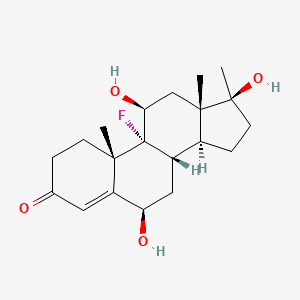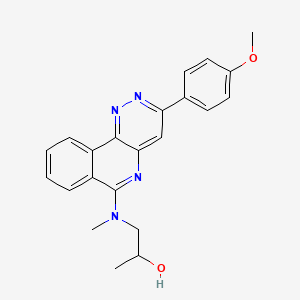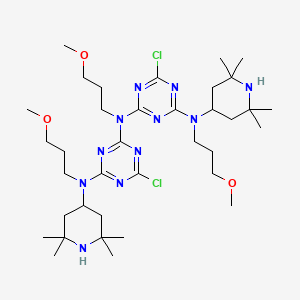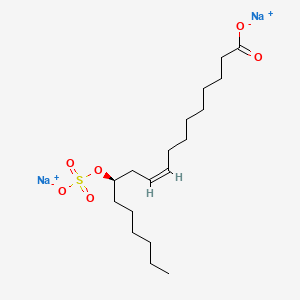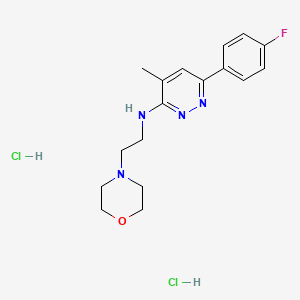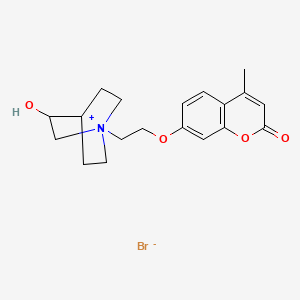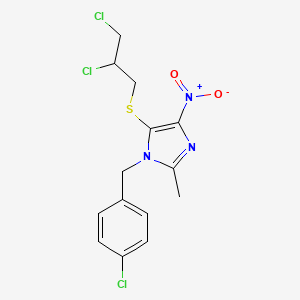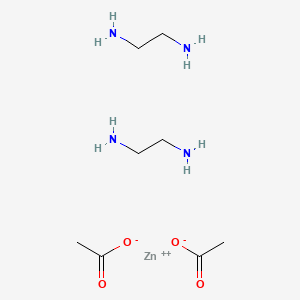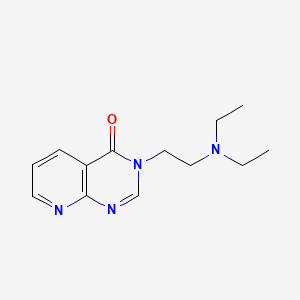
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- typically involves the condensation of pyridine derivatives with suitable amines under controlled conditions. One common method involves the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reaction . Microwave irradiation has also been employed to expedite the synthesis process, reducing reaction times significantly compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes the careful selection of solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido(2,3-d)pyrimidin-4(3H)-one derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain kinases and other proteins involved in cell signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and other vital functions .
Comparación Con Compuestos Similares
Similar Compounds
Thieno(2,3-d)pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities, including antimicrobial and anticancer properties.
Pyrido(3,2-d)pyrimidin-4(3H)-ones: Another class of compounds with a similar scaffold, known for their diverse pharmacological activities.
Uniqueness
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- stands out due to its unique substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the diethylaminoethyl group enhances its solubility and bioavailability, making it a valuable candidate for drug development .
Propiedades
Número CAS |
88350-73-6 |
|---|---|
Fórmula molecular |
C13H18N4O |
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
3-[2-(diethylamino)ethyl]pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H18N4O/c1-3-16(4-2)8-9-17-10-15-12-11(13(17)18)6-5-7-14-12/h5-7,10H,3-4,8-9H2,1-2H3 |
Clave InChI |
WPVZJPNWMHMCJH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C=NC2=C(C1=O)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


